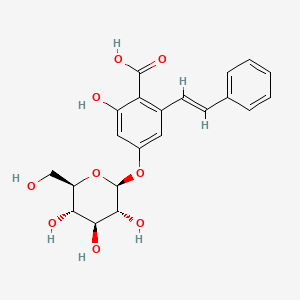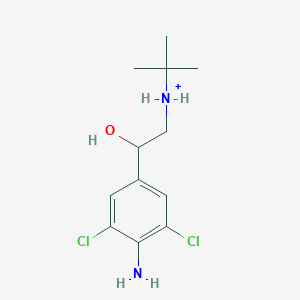
Gaylussacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gaylussacin involves the conjugation of the naturally occurring phytochemical with specific peptides to enhance its targeting ability towards tumor cells . The synthetic route typically involves the use of Turbomole and COSMOthermX20 to analyze the physicochemical properties of the conjugates and individual peptides . The reaction conditions are optimized to ensure the stability and binding affinity of the conjugates with the target receptors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The use of high-performance liquid chromatography (HPLC) and mass spectrometry can aid in the purification and quantification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Gaylussacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions are typically optimized to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which have enhanced binding affinity and stability with target receptors . These derivatives are often used in further studies to evaluate their therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Gaylussacin has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Gaylussacin involves its ability to target multiple over-expressed receptors in tumor cells . The compound binds to receptors such as neuropilin1 (NRP1), integrin α1β1, and CD22, enhancing its anti-cancer properties . The binding interactions are facilitated by the compound’s hydrogen bond accepting and donating capabilities, which are analyzed using molecular docking and dynamics simulation studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid: Known for its anti-cancer and anti-inflammatory properties.
Chlorogenic Acid: Exhibits antioxidant and anti-cancer activities.
Hydroxycinnamic Acid Derivatives: These compounds have similar therapeutic properties and are used in various scientific studies.
Uniqueness
Gaylussacin is unique due to its ability to target multiple receptors in tumor cells, enhancing its therapeutic potential . Its conjugation with specific peptides further enhances its binding affinity and stability, making it a promising candidate for developing new cancer therapies .
Eigenschaften
CAS-Nummer |
38232-08-5 |
|---|---|
Molekularformel |
C21H22O9 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-hydroxy-6-[(E)-2-phenylethenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H22O9/c22-10-15-17(24)18(25)19(26)21(30-15)29-13-8-12(16(20(27)28)14(23)9-13)7-6-11-4-2-1-3-5-11/h1-9,15,17-19,21-26H,10H2,(H,27,28)/b7-6+/t15-,17-,18+,19-,21-/m1/s1 |
InChI-Schlüssel |
UPCRMPLOWXXPFK-BNVRZUOOSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |
Synonyme |
gaylussacin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide](/img/structure/B1239986.png)





![[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3,5,13(23),16,18,24-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1239996.png)






